L-Tyrosyl-L-lysyl-L-alanylglycine
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Overview
Description
L-Tyrosyl-L-lysyl-L-alanylglycine is a synthetic peptide composed of four amino acids: tyrosine, lysine, alanine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this compound imparts specific properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (lysine) is activated and coupled to the deprotected amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for alanine and glycine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions, such as temperature, pH, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Formation of dityrosine or quinone derivatives.
Reduction: Cleavage of disulfide bonds leading to linear peptides.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-alanylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-alanylglycine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing signaling pathways or metabolic processes. The presence of tyrosine and lysine residues allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-alanylglycine: Lacks the lysine residue, affecting its charge and interaction capabilities.
L-Tyrosyl-L-lysylglycine: Missing the alanine residue, altering its hydrophobicity and structural properties.
L-Tyrosyl-L-lysyl-L-alanine: Does not include glycine, impacting its flexibility and conformational dynamics.
Uniqueness
L-Tyrosyl-L-lysyl-L-alanylglycine’s unique combination of amino acids provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of lysine introduces a positive charge, enhancing its interaction with negatively charged biomolecules.
Properties
CAS No. |
605633-33-8 |
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Molecular Formula |
C20H31N5O6 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H31N5O6/c1-12(18(29)23-11-17(27)28)24-20(31)16(4-2-3-9-21)25-19(30)15(22)10-13-5-7-14(26)8-6-13/h5-8,12,15-16,26H,2-4,9-11,21-22H2,1H3,(H,23,29)(H,24,31)(H,25,30)(H,27,28)/t12-,15-,16-/m0/s1 |
InChI Key |
VOUCRYHVJYGXDY-RCBQFDQVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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